![molecular formula C13H13N3O4S B2759742 Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 921130-09-8](/img/structure/B2759742.png)
Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds with similar structures, such as “Methyl 2-(methylthio)acetate” and “2-(methyl thio) ethyl acetate”, are known to be used in the flavor and fragrance industry . They are often used in tropical fruit and melon flavors .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds like benzamides can be synthesized through direct condensation of carboxylic acids and amines .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, boronic esters are known to undergo Suzuki–Miyaura coupling .Scientific Research Applications
Corrosion Inhibition
- Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate and its derivatives have demonstrated significant potential in the field of corrosion inhibition. For example, derivatives of 1,3,4-oxadiazole, closely related to the chemical , have been used as corrosion inhibitors for mild steel in sulphuric acid. These inhibitors form protective layers on the steel surface, which is evident from increased charge transfer resistance and is substantiated by SEM micrographs (Ammal, Prajila, & Joseph, 2018).
Anticancer Properties
- Compounds with a structure similar to Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate have been synthesized and evaluated for their anticancer properties. Studies show that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Activities
- Various derivatives of 1,3,4-oxadiazoles have been synthesized and screened for their antimicrobial and antifungal activities. Studies demonstrate that certain compounds show considerable potential as antibacterial and antifungal agents, effective against both Gram-positive and Gram-negative bacteria and fungi (Desai, Bhatt, Dodiya, Karkar, Patel, & Bhatt, 2016).
Drug-likeness and Medicinal Applications
- Research involving compounds structurally related to Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate shows promising results in drug-likeness properties and medicinal applications. These compounds have been characterized for their in vitro antibacterial, antifungal, and antimycobacterial activities, demonstrating good to moderate activity against various bacterial strains (Pandya, Dave, Patel, & Desai, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-11(17)8-21-13-16-15-10(20-13)7-14-12(18)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTLEDFQYJBUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.